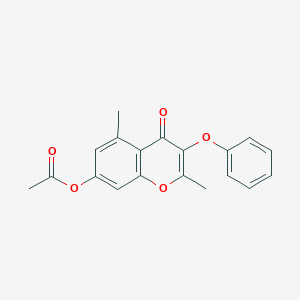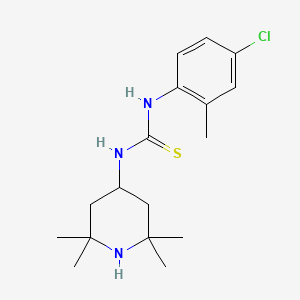![molecular formula C12H11ClN2O2 B5705511 2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CQMA and is a derivative of chloroquine, an antimalarial drug. CQMA has been found to have a wide range of applications in scientific research, including in the study of various diseases and in drug development.
Mécanisme D'action
The mechanism of action of CQMA is not fully understood, but it is believed to work by interfering with the DNA synthesis of the parasite that causes malaria. CQMA has also been found to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders.
Biochemical and Physiological Effects:
CQMA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of new cancer drugs. CQMA has also been found to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CQMA has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. CQMA has also been found to be stable under a wide range of conditions, making it ideal for use in experiments. However, CQMA has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for the use of CQMA in scientific research. One potential area of research is the development of new antimalarial drugs based on CQMA. Another area of research is the use of CQMA in the development of new cancer drugs. Additionally, CQMA may have potential applications in the treatment of autoimmune disorders and other diseases. Further research is needed to fully understand the potential of CQMA in these areas.
Méthodes De Synthèse
The synthesis of CQMA involves the reaction of 5-chloro-8-quinolinol with N-methylacetamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
CQMA has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in the study of various diseases, including cancer, malaria, and autoimmune disorders. CQMA has been shown to have potent antimalarial activity and has been used in the development of new antimalarial drugs.
Propriétés
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-11(16)7-17-10-5-4-9(13)8-3-2-6-15-12(8)10/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSSUBFASYCVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)
![N-ethyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5705443.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5705450.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)

![N-cyclopentyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5705485.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
![3-[(4-methylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B5705507.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5705512.png)


